molecular formula C15H22OSi B15204110 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol CAS No. 887588-95-6

1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol

Cat. No.: B15204110
CAS No.: 887588-95-6
M. Wt: 246.42 g/mol
InChI Key: NQSGEAWXAFOXEZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is an organic compound that features a phenyl group, a tert-butyldimethylsilyl (TBS) protecting group, and a propyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with tert-butyldimethylsilyl-protected propargyl aldehyde can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reactions, purification techniques such as distillation or crystallization, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The TBS protecting group can be selectively removed under acidic or basic conditions to yield the free alcohol.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkene or alkane.

    Substitution: The major product is the free alcohol.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol largely depends on the specific reactions it undergoes. For instance, in the context of protecting group chemistry, the TBS group protects the hydroxyl functionality from unwanted reactions. The removal of the TBS group involves nucleophilic attack by fluoride ions, leading to the formation of the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a phenyl group, a TBS protecting group, and a propyn-1-ol moiety. This structure imparts specific reactivity patterns that are useful in organic synthesis, particularly in the context of protecting group strategies and the synthesis of complex molecules.

Properties

CAS No.

887588-95-6

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]-1-phenylprop-2-yn-1-ol

InChI

InChI=1S/C15H22OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h6-10,14,16H,1-5H3

InChI Key

NQSGEAWXAFOXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC(C1=CC=CC=C1)O

Origin of Product

United States

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